Chemical structure and properties of 2-(3-Nitrophenyl)-4-phenylthiazole
Chemical structure and properties of 2-(3-Nitrophenyl)-4-phenylthiazole
Technical Monograph: 2-(3-Nitrophenyl)-4-phenylthiazole
Part 1: Structural Architecture & Electronic Environment
1.1 Chemical Identity
The compound 2-(3-Nitrophenyl)-4-phenylthiazole is a 2,4-disubstituted 1,3-thiazole derivative.[1][2] Unlike the more common 2-aminothiazoles, this molecule features a direct carbon-carbon bond between the thiazole C2 position and the 3-nitrophenyl ring, creating a continuous conjugated
1.2 Electronic Characterization The molecule's reactivity and binding potential are defined by the interplay of three distinct domains:
-
The Thiazole Core: Acts as the central linker.[2][3] The sulfur atom increases lipophilicity, while the nitrogen provides a hydrogen bond acceptor site (pKa ~2.5 for the conjugate acid).[2][4]
-
3-Nitrophenyl Group (C2): The nitro group at the meta position is a strong electron-withdrawing group (EWG).[2][3] It deactivates the phenyl ring but, crucially, pulls electron density away from the thiazole C2, making the ring less susceptible to oxidative metabolism at this position.[2][4]
-
Phenyl Group (C4): Provides a hydrophobic "tail" essential for binding to hydrophobic pockets in protein targets (e.g., COX-2 or EGFR active sites).[2][3][4]
1.3 Structure-Activity Relationship (SAR) Map The following diagram illustrates the functional logic of the molecule, highlighting sites for metabolic modification and receptor interaction.[2][4]
Figure 1.1: Functional decomposition of the 2-(3-Nitrophenyl)-4-phenylthiazole scaffold.[1][2]
Part 2: Synthetic Pathway (The Hantzsch Protocol)[2][4]
2.1 The Hantzsch Thiazole Synthesis
The most robust method for constructing 2,4-diarylthiazoles is the Hantzsch synthesis.[2][3] This condensation reaction involves a thioamide and an
2.2 Reaction Mechanism
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the phenacyl bromide, displacing the bromide ion.[2][3] -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[2][3]
-
Dehydration: Loss of a water molecule aromatizes the ring, driving the reaction to completion.[2][3][4]
2.3 Experimental Protocol Note: This protocol is derived from standard methodologies for 2,4-diarylthiazoles [1][2].
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 3-nitrobenzothioamide in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of 2-bromoacetophenone dropwise. The solution may turn slightly yellow/orange.[2][3]
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[2][3][4]
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.[2][3]
-
Neutralization: Pour the mixture into ice-cold water containing aqueous ammonia or sodium bicarbonate to neutralize the HBr and liberate the free base.[2][3]
-
Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield yellow/pale-orange needles.[1][2][3]
Figure 2.1: Step-by-step synthetic workflow for the Hantzsch cyclization.
Part 3: Physicochemical Properties
The following data summarizes the expected physical characteristics based on the structural class of 2,4-diarylthiazoles.
| Property | Value / Description | Note |
| Appearance | Yellow to pale orange crystalline solid | Color arises from nitro-conjugation.[1][2][3] |
| Melting Point | 135–145 °C (Predicted range) | Para-isomer melts ~180°C; meta-isomers typically melt lower due to reduced symmetry [3].[1][2][3] |
| Solubility | High: DMSO, DMF, CHCl3Low: Water, Hexane | Highly lipophilic (LogP ~ 4.5).[2][4] |
| UV-Vis | Characteristic of phenyl-thiazole conjugation.[1][2][3] |
Diagnostic NMR Signals (
- 7.50–7.60 ppm (1H, s): The C5-H of the thiazole ring.[2][4] This singlet is the "fingerprint" of the thiazole formation.[2][3]
- 8.8–9.0 ppm (1H, t): The proton on the nitrophenyl ring between the nitro group and the thiazole (H2').[2][4] It is heavily deshielded by both the nitro group and the thiazole ring current.[2][3]
Part 4: Biological Potential & Applications[2][3][5][6][7][8]
4.1 Pharmacological Significance While 2-aminothiazoles are common in marketed drugs (e.g., Famotidine), the 2,4-diarylthiazole scaffold is a specific "privileged structure" in medicinal chemistry, often utilized to inhibit enzymes with large hydrophobic pockets.[1][2][4]
-
Antimicrobial Activity: Analogs of this compound have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[2][3] The nitro group is often essential here; reduction to the amine in vivo by bacterial nitroreductases can activate the molecule (prodrug mechanism) [4].[2][3][4]
-
COX-2 Inhibition: The 2,4-diaryl structure mimics the geometry of Coxib drugs (e.g., Celecoxib).[1][2][4] The 4-phenyl group fits into the hydrophobic channel of the Cyclooxygenase-2 enzyme.[1][2][3]
-
Anticancer (EGFR): Thiazole derivatives act as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR).[2][3][4] The 3-nitro group provides a handle for further derivatization (e.g., reduction to amine and acylation) to tune potency against resistant cancer lines [5].[2][4]
4.2 Safety & Handling
-
Hazard: The nitro group suggests potential toxicity (methemoglobinemia risk upon reduction).[2][3][4]
-
Handling: Standard PPE (gloves, goggles).[2][3][4] Avoid inhalation of dust.[2][3]
-
Storage: Store in cool, dry conditions away from strong reducing agents.
References
-
Hantzsch, A. (1881).[2][3][4] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 215(1), 1-82.[2][4] (Foundational chemistry for thiazole/pyridine synthesis).
-
Sigma-Aldrich. (2024).[2][3][6] Product Specification: 2-(3-Nitrophenyl)-4-phenylthiazole (Product No. BOG00096).[2][3][4][2][4]
-
Yennawar, H., et al. (2015).[2][3][4] "Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one." Acta Crystallographica Section E, 71(4).[2][3][4] (Structural analogs and melting point trends).
-
BenchChem. (2025).[2][3][4] "Synthesis and antimicrobial evaluation of new derivatives derived from 2-amino-4-(4-nitrophenyl)thiazole." (Biological activity of nitro-thiazole class).
-
National Institute of Standards and Technology (NIST). (2024).[2][3][4] "Mass Spectrum and IR Data for Thiazole Derivatives." NIST Chemistry WebBook.[2][3][2][4]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
- 3. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-AMINO-4-(3-NITROPHENYL)THIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
